4-[[3-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]methyl]-2,1,3-benzoxadiazole
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Overview
Description
4-[[3-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]methyl]-2,1,3-benzoxadiazole is a complex organic compound that features a benzoxadiazole core linked to a piperazine and piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[3-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]methyl]-2,1,3-benzoxadiazole typically involves multiple steps, starting with the preparation of the benzoxadiazole core. This can be achieved through a cyclization reaction involving appropriate precursors. The piperazine and piperidine moieties are then introduced through nucleophilic substitution reactions.
Cyclization Reaction: The benzoxadiazole core can be synthesized by reacting 2-aminophenol with a suitable nitrile under acidic conditions.
Nucleophilic Substitution: The piperazine and piperidine moieties are introduced by reacting the benzoxadiazole intermediate with 1-(2-methoxyphenyl)piperazine and 1-(3-chloropropyl)piperidine, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the cyclization step and high-pressure reactors for the nucleophilic substitution reactions. Additionally, purification steps such as recrystallization and chromatography would be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-[[3-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]methyl]-2,1,3-benzoxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored as a potential therapeutic agent for neurological and psychiatric disorders due to its affinity for certain receptors.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[[3-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]methyl]-2,1,3-benzoxadiazole involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways involved depend on the specific receptors targeted and the context of its use.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An antidepressant that also features a piperazine moiety.
Naftopidil: Used to treat benign prostatic hyperplasia, also contains a piperazine ring.
Urapidil: An antihypertensive agent with a similar structural motif.
Uniqueness
4-[[3-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]methyl]-2,1,3-benzoxadiazole is unique due to its specific combination of a benzoxadiazole core with piperazine and piperidine moieties. This structural arrangement imparts distinct pharmacological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-[[3-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]methyl]-2,1,3-benzoxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O2/c1-29-22-10-3-2-9-21(22)28-14-12-27(13-15-28)19-7-5-11-26(17-19)16-18-6-4-8-20-23(18)25-30-24-20/h2-4,6,8-10,19H,5,7,11-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCKWPUKMGJAKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CCCN(C3)CC4=CC=CC5=NON=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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